tert-Butyl 5'-nitro-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate
Description
tert-Butyl 5'-nitro-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate is a spirocyclic compound featuring a fused azetidine-indole core. Key structural elements include:
- A spiro junction at the azetidine (4-membered ring) and indole (5-membered aromatic ring) systems.
- A tert-butyl carboxylate group at position 1 of the azetidine, providing steric bulk and stability.
- A nitro (-NO₂) substituent at position 5' of the indole moiety, which imparts electron-withdrawing effects and influences reactivity.
Properties
Molecular Formula |
C15H19N3O4 |
|---|---|
Molecular Weight |
305.33 g/mol |
IUPAC Name |
tert-butyl 5-nitrospiro[1,2-dihydroindole-3,3'-azetidine]-1'-carboxylate |
InChI |
InChI=1S/C15H19N3O4/c1-14(2,3)22-13(19)17-8-15(9-17)7-16-12-5-4-10(18(20)21)6-11(12)15/h4-6,16H,7-9H2,1-3H3 |
InChI Key |
ZNNCHDKDPWDCMV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CNC3=C2C=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 5’-nitro-1’,2’-dihydrospiro[azetidine-3,3’-indole]-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide . The reaction conditions often require the use of strong bases like sodium hydride (NaH) and organic solvents such as dimethylformamide (DMF) to facilitate the formation of the spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques like chromatography could be employed to ensure the high quality of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 5’-nitro-1’,2’-dihydrospiro[azetidine-3,3’-indole]-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The indole moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Electrophiles like bromine (Br2) or nitronium ion (NO2+) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while electrophilic substitution on the indole ring could introduce various functional groups at specific positions.
Scientific Research Applications
tert-Butyl 5'-nitro-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate is a complex organic compound featuring a spiro structure that combines an azetidine ring with an indole moiety. The presence of a nitro group in the compound influences its pharmacological properties.
Potential Applications
While specific applications for this compound are not extensively documented, similar compounds with related structural features and functional groups have shown various biological activities. Given the presence of the nitro group, it may influence the compound's pharmacological properties. Research suggests that compounds similar to tert-butyl 5'-methoxy-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate may exhibit various biological activities.
Related Compounds
- tert-Butyl 5'-Iodo-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate: Contains iodine, which could lead to enhanced biological activity due to halogenation.
- tert-Butyl 5'-Bromo-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate: Similar structure with bromine substitution that could affect reactivity and bioactivity.
- tert-Butyl 5-methyl-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate: Methyl substitution may alter lipophilicity and biological interactions.
Further Research
Mechanism of Action
The mechanism by which tert-Butyl 5’-nitro-1’,2’-dihydrospiro[azetidine-3,3’-indole]-1-carboxylate exerts its effects is primarily through its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The indole moiety can intercalate with DNA, potentially disrupting cellular processes and leading to cytotoxic effects .
Comparison with Similar Compounds
Structural Analogues with Varying Indole Substituents
The nitro group at position 5' distinguishes this compound from analogues with amino (-NH₂) or methyl (-CH₃) substituents. Key comparisons include:
*Estimated based on structural similarity.
- Solubility: The amino analogue may exhibit higher aqueous solubility due to hydrogen bonding, whereas the methyl derivative is more lipophilic .
Spirocyclic Analogues with Different Core Scaffolds
Other spirocyclic compounds with distinct ring systems highlight the impact of core structure on properties:
Analogues with Alternative Protecting Groups or Side Chains
Variations in the tert-butyl carboxylate moiety or indole side chains further illustrate structural adaptability:
- Side Chain Effects : Alkenyl or ester groups (e.g., ) can modulate solubility and serve as handles for further functionalization, whereas the nitro group may limit such modifications due to its electron-withdrawing nature.
Biological Activity
tert-Butyl 5'-nitro-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate is a novel compound with a unique spirocyclic structure that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological activity, synthesis methods, and related compounds, supported by research findings and data tables.
Chemical Structure and Properties
The compound features a spirocyclic framework that integrates an azetidine ring fused to an indole moiety, along with a tert-butyl ester group and a nitro group. Its molecular formula is , with a molecular weight of approximately 306.33 g/mol .
Biological Activity Overview
The biological activity of this compound is primarily influenced by the presence of the nitro group, which can participate in redox reactions and potentially interact with various biological targets. The compound has shown promise in the following areas:
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against certain bacterial strains.
- Immunomodulatory Effects : The compound may act as an agonist for Toll-like receptors (TLRs), particularly TLR7 and TLR8, which are crucial in immune response regulation .
- Cytotoxicity : Investigations into its cytotoxic effects on cancer cell lines are ongoing, with some indications of selective toxicity towards specific tumor types.
Structure-Activity Relationship (SAR)
Research has indicated that modifications to the structure of similar compounds can significantly impact their biological activity. For instance, variations such as different substituents on the azetidine or indole rings can alter potency and selectivity towards biological targets .
Case Studies
- TLR Agonism : In a study evaluating various azetidine derivatives, this compound was found to induce interferon-alpha (IFNα) production in human peripheral blood mononuclear cells (PBMCs), suggesting its role as an immunomodulator .
- Cytotoxicity Assessment : A comparative analysis of cytotoxic effects across several derivatives revealed that this compound exhibited significant cytotoxicity against certain cancer cell lines while sparing normal cells, highlighting its potential as a therapeutic agent .
Comparison of Related Compounds
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| tert-Butyl 5'-bromo-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate | C_{14}H_{18}BrN_{2}O_{4} | Bromine substituent | Moderate antimicrobial activity |
| tert-Butyl 5'-amino-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate | C_{14}H_{18}N_{4}O_{4} | Amino substituent | Enhanced TLR agonism |
This table summarizes key features and biological activities of compounds structurally related to this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
